molecular formula C12H20N2O3 B12745279 Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-34-7

Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No.: B12745279
CAS No.: 145071-34-7
M. Wt: 240.30 g/mol
InChI Key: CRTLMSMSWWFXJX-UKTHLTGXSA-N
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Description

Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .

Industrial Production Methods

In industrial settings, the production of butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The methoxyimino group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

145071-34-7

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-3-4-8-17-12(15)14-7-5-6-11(10-14)9-13-16-2/h6,9H,3-5,7-8,10H2,1-2H3/b13-9+

InChI Key

CRTLMSMSWWFXJX-UKTHLTGXSA-N

Isomeric SMILES

CCCCOC(=O)N1CCC=C(C1)/C=N/OC

Canonical SMILES

CCCCOC(=O)N1CCC=C(C1)C=NOC

Origin of Product

United States

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